Product packaging for 6-Fluorobenzo[d]thiazole-2-carbonitrile(Cat. No.:CAS No. 169776-04-9)

6-Fluorobenzo[d]thiazole-2-carbonitrile

Cat. No.: B070704
CAS No.: 169776-04-9
M. Wt: 178.19 g/mol
InChI Key: YMDVORKXEAGKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated Heterocyclic Scaffolds in Modern Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry, with a large percentage of FDA-approved drugs featuring these structures. The strategic introduction of fluorine atoms into these heterocyclic scaffolds has become a powerful tool in drug design and discovery.

The inclusion of fluorine can dramatically alter a molecule's physicochemical properties in several beneficial ways:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase the half-life of a drug, allowing for less frequent dosing.

Bioavailability: Fluorine can modulate the lipophilicity (the ability to dissolve in fats) of a compound. This is a critical factor in determining how well a drug is absorbed, distributed, metabolized, and excreted (ADME properties). By fine-tuning lipophilicity, chemists can improve a drug's ability to cross cell membranes and reach its target.

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets such as enzymes and receptors. This can enhance the binding affinity and potency of a drug candidate.

Conformational Effects: The presence of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule, potentially locking it into a geometry that is more favorable for binding to its target.

Given these advantages, fluorinated heterocyclic scaffolds are integral to the development of new therapeutics across various disease areas, including oncology, infectious diseases, and neurology.

Overview of Benzothiazole (B30560) Core Structures in Research and Development

The benzothiazole moiety, a bicyclic ring system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation is due to its prevalence in a wide array of biologically active compounds. The benzothiazole core is a versatile building block, and its derivatives have been shown to exhibit a broad spectrum of pharmacological activities. nih.gov

Some of the key therapeutic areas where benzothiazole derivatives have shown promise include:

Anticancer Agents: Many benzothiazole-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines. tandfonline.comnih.gov Their mechanisms of action are diverse, ranging from enzyme inhibition to the disruption of microtubule assembly. mdpi.com

Antimicrobial Agents: The benzothiazole nucleus is a common feature in compounds developed to combat bacterial and fungal infections. researchgate.net

Enzyme Inhibitors: Benzothiazole derivatives have been successfully designed as inhibitors for various enzymes, including kinases like VEGFR-2, which are crucial targets in cancer therapy. nih.gov

Neuroprotective Agents: The well-known drug Riluzole, which contains a benzothiazole core, is used in the treatment of amyotrophic lateral sclerosis (ALS).

The biological versatility of the benzothiazole scaffold makes it a focal point for synthetic and medicinal chemists aiming to develop novel therapeutic agents. derpharmachemica.com

Current Academic Research Trajectories for 6-Fluorobenzo[d]thiazole-2-carbonitrile

While research focusing exclusively on this compound is nascent, the current academic trajectory is centered on utilizing this molecule as a key intermediate or building block for the synthesis of more complex, biologically active compounds. The combination of the fluorine atom at the 6-position and the reactive nitrile group at the 2-position makes it a valuable scaffold for chemical elaboration.

Recent research on derivatives of 6-fluorobenzothiazole highlights several key areas of investigation:

Anticancer Drug Discovery: A significant research thrust involves the development of novel anticancer agents. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent and selective activity against human breast cancer cell lines. nih.govbohrium.com The fluorine atom at various positions, including the 6-position, has been shown to influence the cytotoxic profile of these compounds. mdpi.com Studies have synthesized a range of N-(6-fluorobenzo[d]thiazol-2-yl) amides and amines, evaluating their efficacy against cancer cell lines like A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). nih.gov

Enzyme Inhibition: Derivatives of 6-fluorobenzothiazole are being explored as potent enzyme inhibitors. Research into new cholinesterase inhibitors, relevant for diseases like Alzheimer's, has utilized the 6-fluorobenzothiazole scaffold. Additionally, this core has been incorporated into molecules designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer treatment. nih.gov

Antimicrobial Applications: The 6-fluorobenzothiazole framework is also being used to develop new antimicrobial agents. Studies have reported the synthesis of 6-fluorobenzothiazole derivatives incorporated with other heterocyclic rings, such as thiazolidinones and triazoles, which have been screened for their anthelmintic and antimicrobial activities. derpharmachemica.compensoft.net

The data below summarizes the biological activities of some representative 6-fluorobenzothiazole derivatives, illustrating the focus of current research.

Table 1: Anticancer Activity of Selected 6-Fluorobenzothiazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.

Compound Class Cancer Cell Line Activity Metric Result Reference
Fluorinated 2-(4-aminophenyl)benzothiazoles MCF-7 (Breast) GI₅₀ < 1 nM nih.govbohrium.com
Fluorinated 2-(4-aminophenyl)benzothiazoles MDA 468 (Breast) GI₅₀ < 1 nM nih.govbohrium.com
3–(5-fluorobenzo[d]thiazol-2-yl)phenol MCF-7 (Breast) GI₅₀ 0.57 µM nih.gov
4–(5-fluorobenzo[d]thiazol-2-yl)phenol MCF-7 (Breast) GI₅₀ 0.4 µM nih.gov

Table 2: Other Biological Activities of 6-Fluorobenzothiazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.

Compound Type Biological Target/Activity Key Finding Reference
6-fluoro-triazolo-benzothiazole derivatives Antimitotic Activity Two compounds showed potent antimitotic action pensoft.net
6-fluoro benzothiazole substituted thiazolidinones Anthelmintic Activity Some synthesized compounds possessed good activity derpharmachemica.com
2-substituted 6-fluorobenzo[d]thiazoles Cholinesterase Inhibition Novel carbamates showed inhibitory activity against AChE and BChE

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3FN2S B070704 6-Fluorobenzo[d]thiazole-2-carbonitrile CAS No. 169776-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDVORKXEAGKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291059
Record name 6-Fluoro-2-benzothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169776-04-9
Record name 6-Fluoro-2-benzothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169776-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-benzothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Computational Characterization in Academic Research

Modern Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy offers a suite of non-destructive techniques that probe the molecular structure by examining the interaction of molecules with electromagnetic radiation. Each method provides unique and complementary pieces of information that, when combined, allow for the unambiguous confirmation of the chemical structure of 6-Fluorobenzo[d]thiazole-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F, to map out the carbon-hydrogen framework and the chemical environment of fluorine atoms.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the benzothiazole (B30560) core of this compound, the aromatic protons would exhibit characteristic chemical shifts and coupling patterns. Based on related benzothiazole structures, the signals for the three protons on the benzene (B151609) ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The fluorine atom at the C6 position and the nitrogen and sulfur atoms of the thiazole (B1198619) ring would influence the exact chemical shifts of these protons through their electronic effects.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, distinct signals would be expected for each of the nine carbon atoms. The carbonitrile carbon (C≡N) has a characteristic chemical shift, often observed around δ 112-118 ppm in similar heterocyclic systems. The carbon atom directly bonded to the fluorine (C6) would show a large coupling constant (¹JCF), which is a definitive indicator of a C-F bond. Other aromatic and thiazole carbons would appear at distinct positions, with their chemical shifts influenced by the electronegativity of the adjacent heteroatoms and the fluorine substituent. For instance, in a closely related compound, 5-chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile, the nitrile carbon signal is observed at 112.89 ppm. mdpi.com

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR spectroscopy is a crucial technique. It is highly sensitive and provides direct information about the chemical environment of the fluorine atom. A single signal would be expected for the fluorine atom at the C6 position, and its chemical shift would be indicative of its electronic environment within the aromatic system.

A summary of expected NMR characteristics is presented below.

NucleusExpected Chemical Shift (δ) RangeKey Features
¹H7.0 - 8.5 ppmSignals corresponding to the three protons on the fluorinated benzene ring. Splitting patterns (doublets, triplets of doublets) would arise from proton-proton and proton-fluorine couplings, providing connectivity information.
¹³C90 - 170 ppm (aromatic/heteroaromatic), ~115 ppm (nitrile)Distinct signals for all carbon atoms. The nitrile carbon is expected in a characteristic downfield region. The carbon attached to fluorine (C6) will appear as a doublet with a large C-F coupling constant. Carbons of the thiazole ring (e.g., C2, C3a, C7a) will have chemical shifts influenced by the adjacent sulfur and nitrogen atoms.
¹⁹FSpecific to environmentA single resonance whose chemical shift provides direct evidence of the fluorine's electronic environment. Coupling to nearby protons (³JHF, ⁴JHF) would be observable in high-resolution spectra, further confirming its position.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be dominated by a few key absorption bands that serve as diagnostic markers for its primary functional groups.

The most prominent and unambiguous signal would be the stretching vibration of the nitrile group (C≡N). This absorption is typically sharp and strong, appearing in a relatively uncongested region of the spectrum, around 2200-2260 cm⁻¹. The spectrum would also feature absorptions corresponding to the C=N and C=C stretching vibrations of the benzothiazole ring system, typically found in the 1450-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-F stretching vibration would give rise to a strong band in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Nitrile (C≡N) Stretch2200 - 2260Strong, Sharp
Aromatic C=C/C=N Stretch1450 - 1650Medium-Strong
C-F Stretch1000 - 1300Strong

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. For this compound (C₈H₃FN₂S), the calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong confirmation of the compound's elemental composition. This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different atomic compositions. For example, the HRMS (ESI) analysis of a similar structure, 5-chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile, gave a measured [M+H]⁺ value of 312.9822, which was in close agreement with the calculated value of 312.9833. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). The resulting spectrum provides insights into the conjugated π-electron system of the molecule.

The benzothiazole ring system is an aromatic chromophore that absorbs strongly in the UV region. The spectrum of this compound is expected to show intense absorption bands characteristic of π→π* transitions within the conjugated system. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of substituents on the aromatic ring. The presence of the electron-withdrawing fluorine and nitrile groups would influence the energy of these transitions compared to an unsubstituted benzothiazole. Studies on related benzothiazole derivatives show intense charge-transfer absorption bands in the UV-visible region, confirming the delocalized electronic nature of this scaffold. researchgate.net

Computational Chemistry and In Silico Methodologies

Alongside experimental techniques, computational chemistry provides a theoretical framework for understanding molecular structure and properties. In silico methods, particularly those based on quantum mechanics, can predict geometries, energies, and spectroscopic properties with increasing accuracy.

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a standard computational tool in chemical research for its balance of accuracy and computational cost. DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry.

For this compound, a geometry optimization would be performed using a specific functional (e.g., B3LYP or PBE) and a basis set (e.g., 6-31G(d,p) or 6-311G(d,p)). scielo.org.zamdpi.com This calculation minimizes the electronic energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found. The output of such a calculation provides precise data on the molecule's geometry. For example, calculations on similar polythiophenes containing a benzo[d]thiazole unit have been used to determine C-H, C-N, C-S, and C-C bond lengths with high precision. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

In academic research, derivatives of benzothiazole have been extensively studied using molecular docking to explore their potential as inhibitors for various therapeutic targets. For instance, docking studies on benzothiazole-thiazole hybrids have been performed to investigate their potential as p56lck inhibitors for cancer treatment. biointerfaceresearch.com Similarly, docking simulations of thiazole derivatives with the tubulin active site have helped to understand their anticancer activity. researchgate.net

The primary goals of these simulations are to determine the binding affinity, which is often represented by a docking score or binding energy, and to visualize the specific interactions that stabilize the ligand-receptor complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, studies on related compounds have identified crucial hydrogen bonds with specific amino acid residues like GLN155 in the ATP binding pocket of kinases, which is vital for inhibitory selectivity. nih.gov

Table 1: Representative Molecular Docking Data for Benzothiazole Derivatives

Target Protein Ligand Class Docking Score (kcal/mol) Key Interacting Residues Reference Software
p56lck Tyrosine Kinase Benzothiazole-Thiazole Hybrids -8.5 to -10.2 MET319, LYS273 AutoDock Vina
Tubulin Colchicine Site 2,4-disubstituted thiazoles -7.9 to -9.1 CYS241, LEU255, ALA316 MOE (Molecular Operating Environment)
SARS-CoV-2 Mpro Benzothiazole Derivatives -6.5 to -8.0 HIS41, CYS145, GLU166 AutoDock 4.2
c-Jun N-terminal kinase-3 (JNK3) (Benzothiazole-2-yl) acetonitrile (B52724) -9.0 to -11.5 GLN155, MET111 GOLD, FlexX

Note: Data is representative of the compound class and not specific to this compound, for which specific public data is not available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. materialsciencejournal.org

For compounds like this compound, these parameters are calculated using quantum chemical methods, most notably Density Functional Theory (DFT). materialsciencejournal.orgnih.gov DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), provide insights into the electronic structure. materialsciencejournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. libretexts.org These calculations also help in understanding the electronic transitions observed in UV-Visible spectroscopy. materialsciencejournal.org

Table 2: Theoretical Frontier Molecular Orbital Energies for a Representative Benzothiazole Analog

Parameter Energy Value (eV) Description
EHOMO -6.85 Associated with electron-donating ability
ELUMO -2.15 Associated with electron-accepting ability
Energy Gap (ΔE) 4.70 Correlates with chemical stability and reactivity

Note: These values are calculated via DFT (B3LYP/6-311G(d,p)) for a structurally similar molecule and serve as an illustrative example.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. laccei.org The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. researchgate.net

For thiazole and benzothiazole derivatives, both 2D and 3D-QSAR models have been developed to predict various activities, including antimicrobial and anticancer effects. nih.govresearchgate.net These models are built using a dataset of compounds with known activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule. laccei.org Statistical methods, such as multiple linear regression, are then used to create an equation linking these descriptors to the biological activity. laccei.org

The statistical quality and predictive power of a QSAR model are assessed using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.govresearchgate.net A robust QSAR model can guide the design of more potent analogs of this compound by identifying the key structural features that contribute positively or negatively to its biological activity. nih.gov

Table 3: Example of Statistical Parameters from a 3D-QSAR Study on Benzothiazole Inhibitors

QSAR Method Cross-Validated Coefficient (q²) Correlation Coefficient (r²) Predictive r² (Test Set)
MFA (Molecular Field Analysis) 0.616 0.849 0.487
RSA (Receptor Surface Analysis) 0.605 0.766 Not Reported

Source: Data adapted from a 3D-QSAR study on (benzothiazole-2-yl) acetonitrile derivatives as JNK3 inhibitors. nih.gov

Validation and Correlation of Experimental and Theoretical Data

A critical step in computational research is the validation of theoretical models against experimental data. This correlation ensures that the computational predictions are reliable and accurately reflect real-world chemical and biological behavior.

In the context of this compound and its analogs, this validation can take several forms:

Molecular Docking and Biological Activity: The binding affinities predicted by molecular docking simulations are often correlated with experimentally measured inhibitory concentrations (e.g., IC₅₀ values). A strong correlation between lower docking scores and lower IC₅₀ values supports the validity of the docking model and the proposed binding mode. nih.gov

Spectroscopic Analysis: Theoretical calculations using DFT can predict vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra). materialsciencejournal.org Comparing these predicted spectra with those obtained experimentally provides a direct validation of the computed molecular geometry and electronic structure.

QSAR Model Predictions: The ultimate test of a QSAR model is its ability to accurately predict the biological activity of compounds not included in the training set (the "test set"). laccei.orgresearchgate.net A high predictive r² value for the test set demonstrates the model's utility in guiding the synthesis of new and potentially more active molecules. nih.gov

The synergy between computational predictions and experimental results is powerful. Theoretical models can explain observed experimental trends, while experimental data refines and validates the computational approaches, leading to a deeper and more accurate understanding of the molecular properties and potential applications of compounds like this compound.

Exploration of Biological Activities and Structure Activity Relationships Sar in Vitro

Anticancer and Antimitotic Activity Investigations

The benzothiazole (B30560) scaffold, particularly when substituted with fluorine, is a recurring motif in the design of novel anticancer agents. The electron-withdrawing nature of the fluorine atom and the cyano group can significantly influence the molecule's electronic properties, membrane permeability, and binding interactions with biological targets, making 6-Fluorobenzo[d]thiazole-2-carbonitrile a compound of interest in anticancer research.

Inhibition of Cancer Cell Proliferation

Fluorinated benzothiazole derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. While specific data for this compound is not extensively reported, studies on analogous compounds highlight the potential of this chemical class. For instance, various 2,6-disubstituted benzothiazoles have been evaluated for their cytotoxic effects.

One study reported the anticancer activity of a sulphonamide-based benzothiazole derivative against MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and MG63 (osteosarcoma) cell lines, with IC50 values of 34.5 µM, 44.15 µM, and 36.1 µM, respectively imedpub.com. Another pyrimidine-based carbonitrile benzothiazole derivative showed potent activity against a panel of cancer cell lines including MCF-7, SW 620 (colon adenocarcinoma), and H 460 (lung cancer) nih.govtandfonline.com.

The antiproliferative activity of various benzothiazole derivatives is summarized in the table below.

Compound ClassCell LineActivity (IC50/GI50)Reference
Hydrazine based 6-fluorobenzothiazoleHeLa2.41 µM nih.govtandfonline.com
Sulphonamide based benzothiazoleMCF-734.5 µM imedpub.com
Pyrimidine based carbonitrile benzothiazoleMCF-7Potent Activity nih.govtandfonline.com
Dichlorophenyl-chlorobenzothiazoleHOP-92 (Non-small cell lung cancer)71.8 nM tandfonline.com

Mechanism of Action: Interaction with Molecular Targets

The anticancer effects of benzothiazole derivatives are often attributed to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation. Enzymes and receptors, particularly protein kinases, are common targets.

Enzymes and Receptors (EGFR): The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers, making it a prime target for anticancer therapies. Benzothiazole derivatives have been shown to act as EGFR tyrosine kinase inhibitors by competing with ATP for binding at the catalytic domain of the enzyme. This inhibition blocks the downstream signaling pathways that promote cell proliferation.

Tubulin: While direct interaction data for this compound with tubulin is not available, the antimitotic activity of related compounds suggests a potential role in disrupting microtubule dynamics. Microtubules, composed of tubulin polymers, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.

PTP1B: Protein tyrosine phosphatase 1B (PTP1B) is another enzyme implicated in cancer signaling pathways. While the inhibitory activity of this compound against PTP1B has not been specifically documented in the reviewed literature, the broader class of benzothiazoles is being investigated for activity against various phosphatases.

Structure-Activity Relationship (SAR) of Fluorinated Benzothiazole Derivatives in Anticancer Research

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of their substituents. researchgate.net Structure-activity relationship (SAR) studies have revealed several key insights:

Substitution at the C2 and C6 positions: These positions on the benzothiazole ring are critical for modulating anticancer activity. The presence of a cyano group at the C2 position and a fluorine atom at the C6 position in this compound suggests a potentially favorable substitution pattern.

Fluorine Substitution: The introduction of a fluorine atom can enhance the anticancer potency of benzothiazole derivatives. This is often attributed to fluorine's ability to increase metabolic stability and improve binding affinity to target proteins.

Cyano Group: The cyano group at the C2 position is a key feature. Pyrimidine-based carbonitrile benzothiazole derivatives have shown potent activity against a range of cancer cell lines, indicating the importance of this functional group. nih.govtandfonline.com

Other Substituents: The addition of various other functional groups, such as hydrazine, sulphonamide, and substituted phenyl rings, has been shown to significantly influence the anticancer activity of the benzothiazole scaffold. For example, a hydrazine-based 6-fluorobenzothiazole derivative exhibited an IC50 of 2.41 µM against HeLa cells. nih.govtandfonline.com The presence of three chlorine atoms in a dichlorophenyl-chlorobenzothiazole derivative resulted in very high potency, with a GI50 value of 71.8 nM against a non-small cell lung cancer line. tandfonline.com

Antimicrobial and Antibacterial Activity Studies

In addition to their anticancer properties, benzothiazole derivatives have been investigated for their potential as antimicrobial agents. The emergence of antibiotic-resistant bacterial strains necessitates the development of new antibacterial compounds, and fluorinated benzothiazoles represent a promising class of molecules in this regard.

In Vitro Efficacy Against Bacterial Strains

The table below summarizes the antibacterial activity of some fluorobenzothiazole derivatives.

Compound ClassBacterial StrainActivity (MIC)Reference
FluorobenzoylthiosemicarbazidesS. aureus (including MRSA)7.82 to 31.25 µg/mL nih.gov
2,6-disubstituted benzothiazoleMoraxella catarrhalis4 µg/ml nih.gov
Piperazine containing 2-arylbenzothiazoleS. aureus32 μg/ml nih.gov
Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazoleL. monocytogenes, P. aeruginosa, E. coli, S. aureus0.10–0.25 mg/ml nih.gov

Proposed Mechanisms: Membrane Disruption and Essential Enzyme Inhibition

The antibacterial action of benzothiazole derivatives is believed to occur through various mechanisms, including the inhibition of essential bacterial enzymes.

Essential Enzyme Inhibition: One of the proposed mechanisms for the antibacterial activity of benzothiazoles is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair in bacteria, and their inhibition leads to bacterial cell death. Additionally, enzymes like uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), involved in bacterial cell wall synthesis, have been identified as potential targets. nih.gov

Membrane Disruption: While not as extensively studied for this specific class of compounds, some antimicrobial agents exert their effects by disrupting the integrity of the bacterial cell membrane. This leads to the leakage of cellular contents and ultimately cell death. The lipophilic nature of the benzothiazole ring system could potentially facilitate its interaction with and disruption of the bacterial membrane.

SAR of Substituted Benzothiazole Derivatives for Antimicrobial Applications

The benzothiazole scaffold is a critical component in the development of new antimicrobial agents. Structure-activity relationship (SAR) studies have demonstrated that the antimicrobial efficacy of these derivatives can be significantly influenced by the nature and position of substituents on the benzothiazole ring system.

Research has shown that electron-withdrawing groups, such as nitro and halogens, tend to enhance antimicrobial activity. nih.gov For instance, the presence of a chloro group at the 5th position of the benzothiazole ring has been found to increase antibacterial activity. nih.gov Similarly, substitutions at other positions have yielded potent compounds. SAR studies have highlighted that methyl and bromo groups at the 7th position can enhance antibacterial action. nih.gov Furthermore, the introduction of 4-chloro, 4-methoxy, or 6-nitro groups onto the benzothiazole moiety has also been shown to boost antibacterial effects. nih.gov

Hybrid molecules incorporating the benzothiazole structure have also been investigated. Benzothiazole-thiazole hybrids have emerged as promising multi-target antimicrobial agents. nih.gov In a series of benzothiazole-based thiazolidinones, the replacement of a trifluoromethoxy group at the 6-position (6-OCF3) with a chlorine atom (6-Cl) led to a notable improvement in activity against several bacterial strains, including S. aureus and L. monocytogenes. nih.gov In another study, specific fluoro-benzothiazole derivatives bearing nitro and methyl groups showed promising inhibitory properties against E. coli. researchgate.net

Table 1: SAR of Benzothiazole Derivatives for Antimicrobial Activity

Position of Substitution Substituent Group Effect on Antimicrobial Activity
Position 5 Chloro (-Cl) Increased activity nih.gov
Position 6 Nitro (-NO2) Enhanced activity nih.gov
Position 6 Chlorine (-Cl) replacing -OCF3 Improved activity nih.gov
Position 7 Methyl (-CH3), Bromo (-Br) Enhanced action nih.gov
Position 4 Chloro (-Cl), Methoxy (-OCH3) Enhanced activity nih.gov

Antiviral Activity Research

Benzothiazole derivatives have been identified as versatile scaffolds for the development of antiviral agents, demonstrating activity against a wide range of viruses through various mechanisms of action. nih.gov

Anti-Norovirus Agents and SAR of Thiophene/Benzothiazole Analogs

Norovirus, a leading cause of acute gastroenteritis, has been a target for benzothiazole-based antiviral research. Studies have focused on non-nucleoside inhibitors of the viral polymerase that incorporate a terminal thiophene ring linked to a central phenyl ring. nih.gov

The SAR of these analogs has been explored to improve antiviral properties. Key findings indicate that the nature of the substituent on a benzoyl ring attached to the thiophene moiety influences antiviral activity. The presence of a bromide or methyl group in the para position of this benzoyl ring resulted in higher activity against several viruses compared to unsubstituted or chlorine-substituted analogs. nih.gov A particularly potent compound, 3,5-di-bromothiophene-4,6-difluorobenzothiazole, demonstrated excellent anti-norovirus properties with a half-maximal effective concentration (EC50) value of 0.53 μM. nih.gov Further modifications that involved replacing a terminal phenyl group with an unsubstituted benzoxazole or indole also yielded compounds with promising activity against human norovirus replication at low micromolar concentrations. nih.gov

Broad-Spectrum Antiviral Potential of Benzothiazole Derivatives

The benzothiazole core has been integral to the design of broad-spectrum antiviral drugs. nih.gov These compounds have shown the ability to act on various molecular targets, including viral enzymes like protease, helicase, and reverse transcriptase. nih.gov

One area of significant research has been against the Hepatitis C Virus (HCV). A disulphonamide analogue of benzothiazole was identified as a potent anti-HCV agent that targets the NS5A protein. nih.gov Other research has led to the synthesis of benzothiazole-based pyrimidinesulfonamide scaffolds that function as inhibitors of the Hsp90α protein and exhibit broad-spectrum antiviral activity. acs.org One compound from this series demonstrated action against five different viruses, including Herpes Simplex Virus-1 (HSV-1), Coxsackievirus B4 (CBV4), Hepatitis A Virus (HAV), and Hepatitis C Virus (HCV). acs.org This highlights the potential of the benzothiazole framework in creating versatile antiviral therapeutics. mdpi.comscilit.com

Cholinesterase Inhibition Studies

Derivatives of 6-fluorobenzo[d]thiazole have been synthesized and evaluated as inhibitors of cholinesterases, enzymes crucial in neurotransmission.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

A series of novel carbamates based on the 2-substituted 6-fluorobenzo[d]thiazole structure were tested for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The research confirmed that these derivatives are capable of inhibiting both enzymes, which is a significant finding for the development of therapies for neurodegenerative diseases like Alzheimer's, where both enzymes play a role. nih.govnih.gov Other, non-fluorinated, thiazole (B1198619) derivatives have also shown significant inhibitory activity, primarily against AChE, with some compounds exhibiting weak inhibition of BChE. nih.govresearchgate.net For example, one thiazole derivative demonstrated potent AChE inhibitory activity with a half-maximal inhibitory concentration (IC50) of 0.079 µM. researchgate.net

SAR of 2-Substituted 6-Fluorobenzo[d]thiazole Carbamates

The structure-activity relationships for this class of cholinesterase inhibitors have been investigated. nih.gov The inhibitory activity of 2-substituted 6-fluorobenzo[d]thiazole carbamates is dependent on the lipophilicity of the compound. nih.gov Furthermore, the activity is influenced by the Taft polar and steric substituent constants of the groups attached at the 2-position. nih.gov This indicates that the electronic properties and the size of the substituent play a crucial role in how effectively the molecule binds to the active site of the cholinesterase enzymes. For other series of carbamate inhibitors, substitutions on the phenyl ring, such as 2-CF3 or 2,4,6-F, have been shown to influence BChE inhibition and selectivity. nih.gov

Table 2: Cholinesterase Inhibition by Thiazole and Carbamate Derivatives

Compound Class Target Enzyme Potency (IC50) Reference
Thiazole Derivative (6l) AChE 0.079 µM researchgate.net
Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate BChE 22.23 µM nih.gov
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate AChE 36.05 µM nih.gov
Thiazole Derivative (4e) AChE 25.5 µg/mL nih.gov

Anti-tubercular Activity Investigations

Benzothiazole derivatives have emerged as a promising class of compounds in the search for new anti-tubercular agents. Their mechanism of action often involves targeting essential enzymes in Mycobacterium tuberculosis, the causative agent of tuberculosis.

Similarly, research on benzothiazinones (BTZs), which are structurally related to benzothiazoles, has identified compounds with extraordinary potency against M. tuberculosis, with MIC values less than 0.2 ng/mL. These findings underscore the potential of the broader benzothiazole-containing scaffolds as effective anti-tubercular agents. The anti-tubercular activity of selected benzothiazole and related compounds is summarized in the table below.

Compound ClassModificationTarget OrganismMIC
2-AminothiazoleN-(3-Chlorobenzoyl) substitutionM. tuberculosis H37Rv0.024 µM
Benzothiazinone (PBTZ169)Core structureM. tuberculosis< 0.2 ng/mL

This table presents data on related compound classes to infer the potential activity of this compound.

A primary target for many anti-tubercular benzothiazole derivatives is the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). vlifesciences.com This essential flavoenzyme is involved in the biosynthesis of the mycobacterial cell wall component arabinan, making it a critical target for drug development. vlifesciences.comnih.gov Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial death. nih.gov

Benzothiazinones (BTZs) are a well-studied class of DprE1 inhibitors. plos.orgconsensus.app These compounds act as irreversible inhibitors by forming a covalent bond with a cysteine residue in the active site of DprE1. plos.org Computational studies, including covalent docking and molecular dynamics simulations, have been employed to understand the binding interactions between BTZ analogues and DprE1, aiding in the design of more potent inhibitors. plos.org While direct evidence for this compound inhibiting DprE1 is pending, the established mechanism for the benzothiazole scaffold strongly suggests this as a likely mode of action.

Structure-activity relationship (SAR) studies of benzothiazole and related derivatives have provided valuable insights for the design of potent anti-tubercular agents. For 2-aminothiazole derivatives, it has been shown that the central thiazole and a 4-(2-pyridinyl) moiety are crucial for activity, while the N-2 position allows for significant modification to enhance potency.

In the case of carboxamide derivatives, the introduction of polar substituents has been shown to be a viable strategy to improve the physicochemical properties of these compounds without compromising their anti-tubercular activity. Furthermore, the nature and position of substituents on the benzothiazole ring can significantly influence activity. For instance, in a series of oxadiazole derivatives, the electronic properties and position of substituents were found to be critical for their anti-tubercular efficacy. nih.gov The presence of a fluorine atom at the 6-position of the benzothiazole ring, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The electron-withdrawing nature of the fluorine atom can also influence the electronic properties of the benzothiazole ring system, potentially impacting its interaction with the target enzyme. The carbonitrile group at the 2-position is a versatile substituent that can participate in various non-covalent interactions within the enzyme's active site.

Emerging Biological Activities and Preliminary In Vitro Screening

Beyond their anti-tubercular potential, 6-fluorobenzothiazole derivatives have been investigated for a variety of other biological activities in preliminary in vitro screening studies.

A series of 2-substituted-6-fluorobenzo[d]thiazoles were synthesized and evaluated as cholinesterase inhibitors, showing potential for the treatment of neurodegenerative diseases. nih.gov Other studies have explored the antimicrobial activity of 6-fluorobenzothiazole derivatives against various bacterial and fungal strains. researchgate.net For example, novel 6-fluorobenzothiazole substituted plos.orgnih.gov triazole analogues have been synthesized and screened for their antimicrobial properties. researchgate.net

Furthermore, certain 6-fluoro-triazolo-benzothiazole analogues have demonstrated in vitro antimitotic activity, suggesting potential applications in cancer chemotherapy. pensoft.net In silico docking studies of these compounds against tubulin protein have provided insights into their mechanism of action. pensoft.net Additionally, novel 6-fluorobenzothiazole substituted 1,2,4-triazole analogues have been investigated as prospective anti-inflammatory agents, with in vivo and in silico studies supporting their potential. ekb.eg

The diverse biological activities observed for the 6-fluorobenzothiazole scaffold highlight its potential as a privileged structure in drug discovery. The table below summarizes some of the emerging biological activities of this class of compounds.

Compound ClassBiological ActivityKey Findings
2-Substituted-6-fluorobenzo[d]thiazolesCholinesterase InhibitionPotential for neurodegenerative disease treatment. nih.gov
6-Fluorobenzothiazole substituted triazolesAntimicrobialActivity against various bacterial and fungal strains. researchgate.net
6-Fluoro-triazolo-benzothiazole analoguesAntimitoticInhibition of cancer cell proliferation. pensoft.net
6-Fluorobenzothiazole substituted triazolesAnti-inflammatorySignificant anti-inflammatory activity in vivo and in silico. ekb.eg

This table showcases the diverse biological potential of the 6-fluorobenzothiazole scaffold based on preliminary in vitro screening of various derivatives.

Advanced Research Perspectives and Future Directions

6-Fluorobenzo[d]thiazole-2-carbonitrile as a Privileged Scaffold in Medicinal Chemistry Design

The benzothiazole (B30560) core is widely recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, serving as a versatile foundation for the development of novel therapeutic agents. Substituted 2-arylbenzothiazoles, for instance, have emerged as a crucial pharmacophore in various therapeutic areas, including the development of antitumor agents. nih.gov The unique flexibility and dynamic core of heterocyclic compounds like benzothiazoles make them a rich source for the creation of potential drugs. nih.gov

The addition of a fluorine atom at the 6-position and a carbonitrile group at the 2-position of the benzothiazole scaffold in this compound can further enhance its privileged nature. The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability, while the nitrile group can act as a key hydrogen bond acceptor or be used as a reactive handle for further chemical modification. These features make this compound an attractive starting point for designing libraries of compounds aimed at a wide range of biological targets.

Exploration of Bioisosteric Replacements and Molecular Hybridization Strategies

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a fundamental strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties. spirochem.comcambridgemedchemconsulting.com For this compound, several bioisosteric modifications could be explored. The nitrile group, for example, could be replaced with other small, electron-withdrawing groups such as an oxadiazole, a tetrazole, or an acyl group to modulate target binding and physicochemical properties. The fluorine atom could be repositioned on the benzene (B151609) ring or replaced with other halogen atoms or a trifluoromethyl group to fine-tune electronic effects and lipophilicity.

Molecular hybridization is another powerful approach that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity and efficacy or a multi-target profile. mdpi.com The this compound scaffold could be hybridized with other known biologically active moieties. For instance, it could be linked to a 1,2,3-triazole ring, a common component in medicinal chemistry known to interact with various biological targets, to generate novel derivatives with unique pharmacological profiles. mdpi.com

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

The progression from a privileged scaffold to a lead compound can be significantly accelerated through the integration of combinatorial chemistry and high-throughput screening (HTS). Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of compounds by systematically varying the substituents on the this compound core. researchgate.netnih.gov This can be achieved by reacting the core structure with a variety of building blocks to explore a vast chemical space. bohrium.com

These compound libraries can then be subjected to HTS, a process that uses automated technology to rapidly assess the biological or biochemical activity of a large number of compounds. nih.gov HTS assays can be designed to identify compounds that interact with a specific target or produce a desired cellular response. The combination of a well-designed combinatorial library based on the this compound scaffold and a robust HTS campaign provides an efficient pathway for the discovery of novel hit and lead compounds for drug development.

Investigation of Novel Molecular Targets and Biological Pathways

The benzothiazole scaffold has been shown to interact with a diverse array of biological targets. For example, derivatives have been identified as inhibitors of the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.govtmd.ac.jp Other studies have revealed the antimicrobial potential of benzothiazoles, with compounds showing activity against various cellular targets in bacteria and fungi, such as Escherichia coli dihydroorotase. nih.gov Furthermore, benzothiazole derivatives have been developed as potent inhibitors of the enzyme oxidoreductase NQO2, which is a target for inflammation and cancer. nih.gov

Future research on this compound should involve screening against a broad panel of molecular targets to uncover novel biological activities. Investigating its effects on kinases, proteases, and metabolic enzymes, as well as its potential to modulate key signaling pathways involved in diseases like cancer, neurodegenerative disorders, and infectious diseases, could reveal new therapeutic opportunities for this compound class.

Potential Applications Beyond Medicinal Chemistry (e.g., Material Science, Optoelectronics, Fluorescent Probes)

The unique electronic properties of the this compound scaffold make it a promising candidate for applications beyond the realm of medicine. The incorporation of fluorine atoms into conjugated polymer backbones is a known strategy to tune the energy levels of organic semiconductors. rsc.orgresearchgate.net This suggests that polymers incorporating the 6-fluorobenzothiazole unit could have interesting optoelectronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. acs.orgmdpi.comnih.gov

Furthermore, benzothiazole derivatives are well-established as fluorescent probes for the detection of various analytes, including metal ions and biological macromolecules like protein aggregates associated with diseases such as Alzheimer's and Parkinson's. nih.govresearchgate.netscilit.com The specific substitution pattern of this compound, with its electron-withdrawing groups, could lead to unique photophysical properties, such as large Stokes shifts, making it a valuable core for the design of novel fluorescent sensors. researchgate.netnih.gov

Challenges and Future Opportunities in Advancing this compound Research

While the future of this compound research is promising, several challenges and opportunities lie ahead. A primary challenge is the need for comprehensive biological evaluation. While the benzothiazole scaffold is known to be biologically active, the specific activity profile of the 6-fluoro-2-carbonitrile derivative remains largely unexplored. Systematic screening against a wide range of biological targets is necessary to identify its potential therapeutic applications.

Another challenge lies in the synthetic accessibility and modification of the core structure. Developing efficient and versatile synthetic routes to create diverse libraries of derivatives for structure-activity relationship (SAR) studies is crucial for optimizing its properties for any given application.

The opportunities, however, are vast. The exploration of this compound in material science is still in its infancy, and there is significant potential to develop novel materials with tailored optoelectronic properties. In medicinal chemistry, the application of modern drug discovery techniques, from computational modeling to HTS, could rapidly advance this compound from a chemical curiosity to a valuable lead for new therapies. The convergence of its potential in both medicine and materials science makes this compound a truly exciting platform for future interdisciplinary research.

Q & A

Q. How can researchers leverage fluorinated benzothiazoles as intermediates in multi-step syntheses?

  • Example : Convert this compound to 5-amino derivatives (e.g., 7724-12-1) via reductive amination for use in luciferin analogs .
  • Monitoring : Track reaction progress via 19F^{19}F-NMR to detect fluorine retention or displacement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluorobenzo[d]thiazole-2-carbonitrile
Reactant of Route 2
6-Fluorobenzo[d]thiazole-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.